

Off-Target Effects of Lansoprazole in Cellular Assays: A Technical Guide

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Compound of Interest

Compound Name: Caprazol

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Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase in gastric parietal cells.[1][2][3] While its on-target effects are well-characterized, a growing body of evidence reveals that lansoprazole exerts numerous off-target effects in various cellular assays. These unintended interactions can have significant implications, ranging from potential therapeutic benefits in oncology to unforeseen adverse drug reactions and drug-drug interactions. This technical guide provides an in-depth overview of the known off-target effects of lansoprazole, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways to aid researchers in understanding and navigating these complex cellular responses.

Data Summary of Lansoprazole's Off-Target Effects

The following tables summarize the key off-target effects of lansoprazole observed in cellular assays, providing quantitative data for easy comparison.

Off-Target Effect	Cellular Context	Experimental Readout	Lansoprazole Concentration	Reference
CYP1A1/1A2 Induction	Primary Human Hepatocytes	Increased mRNA and protein expression	1-100 μ M	[4]
CYP3A4 Induction	Primary Human Hepatocytes, HepG2 cells	Increased mRNA and protein expression	10-100 μ M	[5] [6]
ABC Transporter Inhibition	ABCB1/P-gp and ABCG2 overexpressing cancer cells	Reversal of multidrug resistance, increased intracellular drug accumulation	Not specified	[7]
Autophagy Inhibition	A549 non-small cell lung cancer cells	Blockade of autophagosome-lysosome fusion, accumulation of LC3-II and p62	100 μ M	[8]
Lysosomal Enzyme Inhibition	Cultured cells and mouse spleen	Dose-dependent inhibition of lysosomal enzyme activities	Dose-dependent	[9] [10]
STAT3 Pathway Inhibition	A549 cells	Decreased phosphorylation of STAT3	Concentration-dependent	[11]
PI3K/Akt Pathway Inhibition	A549 cells	Decreased phosphorylation of Akt, mTOR, p70 S6K, and GSK-3 β	Concentration-dependent	[11]
Raf/ERK Pathway	A549 cells	Decreased phosphorylation	Concentration-dependent	[11]

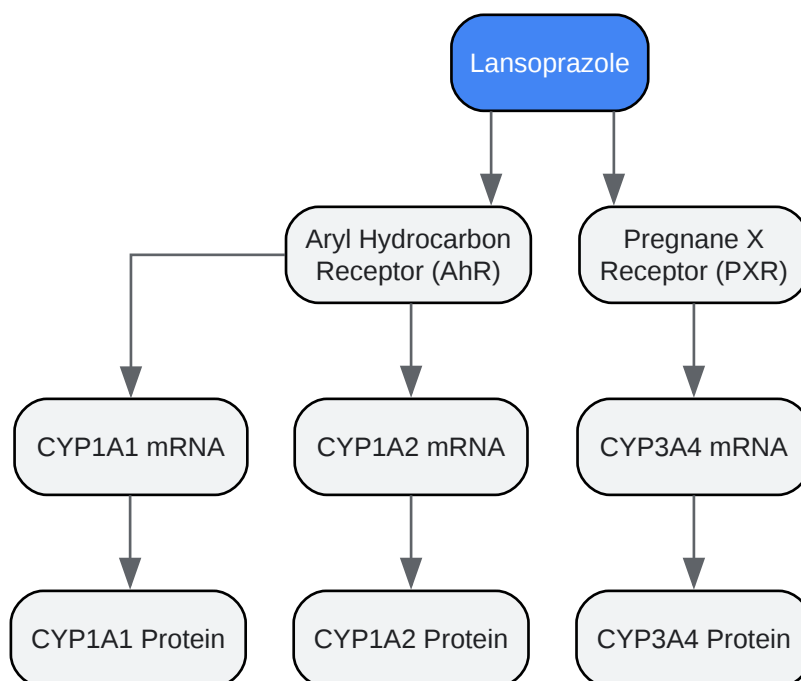
Inhibition

of c-Raf and
ERK

Key Off-Target Mechanisms and Signaling Pathways Regulation of Drug Metabolism and Efflux

Lansoprazole has been shown to modulate the expression and activity of key proteins involved in drug metabolism and transport, which can lead to significant drug-drug interactions.

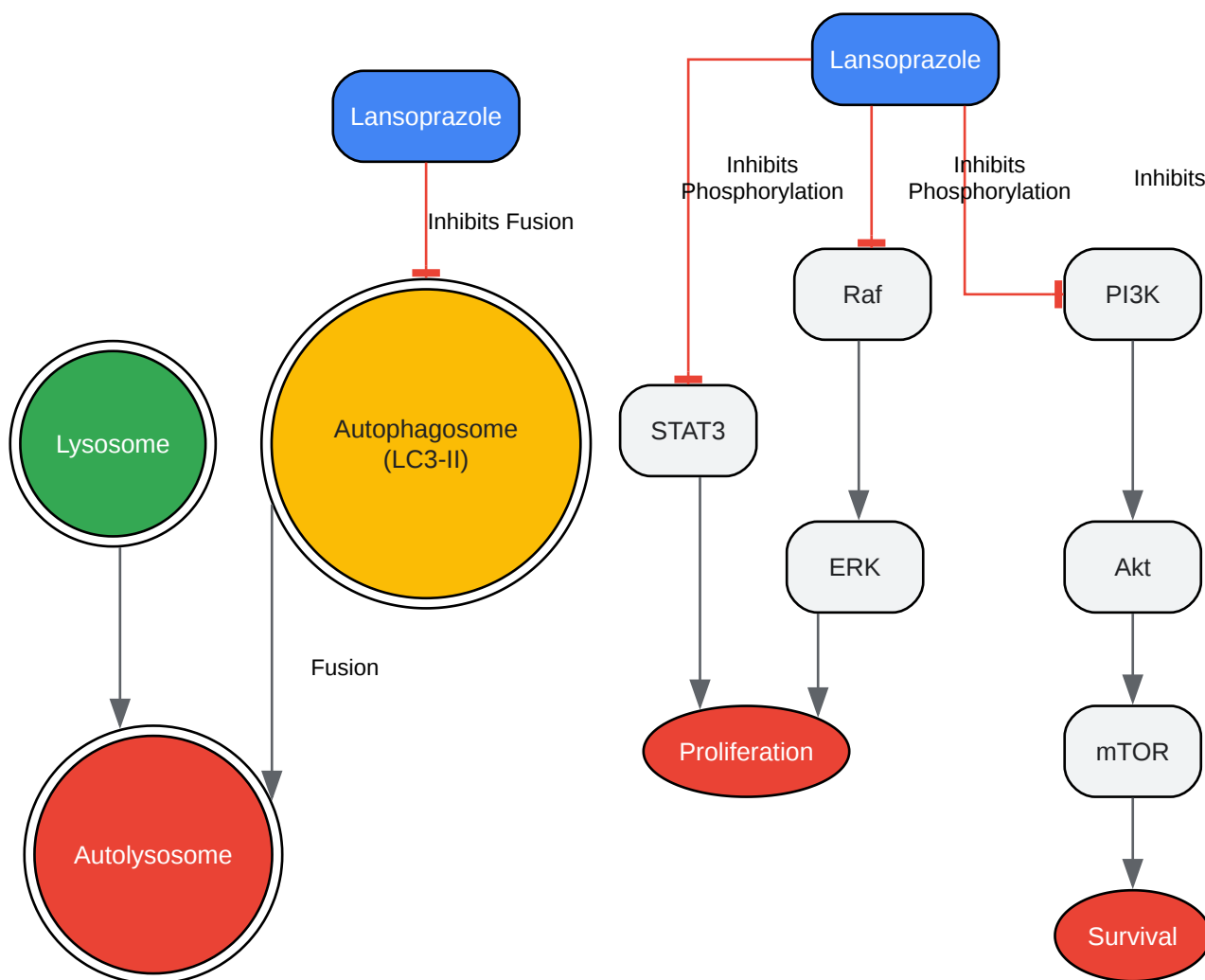
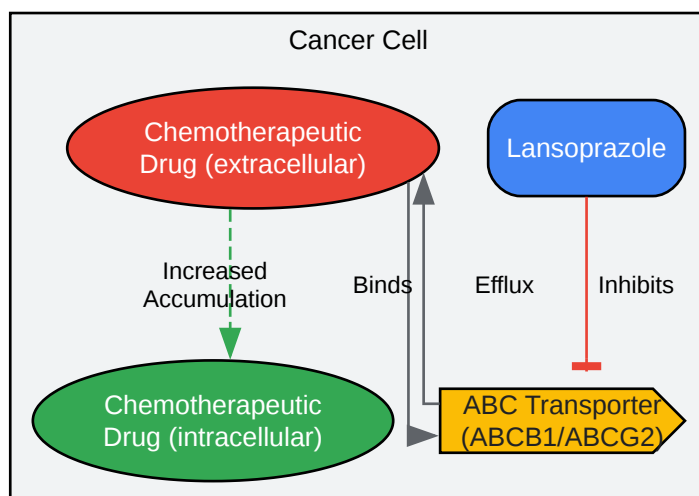
Lansoprazole acts as a mixed inducer of Cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP3A4, in human hepatocytes.[12][13] This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4][5] The S-enantiomer of lansoprazole is generally a more potent inducer of CYP1A genes at lower concentrations (1-10 μ M), while the R-enantiomer is more potent at higher concentrations (100 μ M).[4]



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Lansoprazole-mediated induction of CYP enzymes.

Lansoprazole can reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2).[7] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs. Lansoprazole appears to competitively bind to the substrate-binding region of these transporters and also promotes their ATPase activity.[7]



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